KS370G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

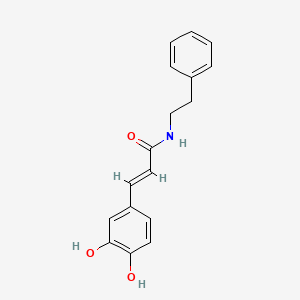

KS370G, scientifically recognized as caffeic acid phenethyl amide, is a synthetic derivative of caffeic acid. It is characterized by its chemical formula CHNO and has gained attention for its potential therapeutic applications, particularly in the fields of nephrology and cardiology. This compound exhibits a range of biological activities, including antifibrotic, anti-inflammatory, and antioxidant effects, making it a subject of interest in various medical research studies .

KS370G exhibits notable biological activities that have been extensively studied:

- Antifibrotic Effects: Research indicates that KS370G significantly reduces renal fibrosis in animal models by inhibiting myofibroblast activation and ECM deposition .

- Anti-inflammatory Properties: The compound also demonstrates anti-inflammatory effects, which are beneficial in mitigating kidney injury and inflammation associated with various renal diseases .

- Cardiovascular Protection: In addition to its renal benefits, KS370G has been shown to improve left ventricular hypertrophy and function in models of pressure overload, indicating its potential as a cardiovascular protective agent .

The synthesis of KS370G typically involves the derivatization of caffeic acid. Common methods include:

- Amidation Reaction: Caffeic acid is reacted with phenethylamine under controlled conditions to form KS370G through an amide bond formation.

- Solvent-Assisted Techniques: The reaction may be facilitated using solvents like ethanol or dimethyl sulfoxide (DMSO) to enhance yield and purity.

- Purification: Post-synthesis, KS370G is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for biological testing .

KS370G has several promising applications:

- Renal Therapeutics: Its antifibrotic properties make it a candidate for treating chronic kidney diseases characterized by fibrosis.

- Cardiovascular Health: Due to its protective effects on cardiac function, it may be useful in managing conditions such as hypertension and heart failure .

- Research Tool: As a model compound, KS370G is employed in studies investigating amide bond formation and other chemical reactivity aspects.

Studies on KS370G have highlighted its interactions with various biological pathways:

- TGF-β Signaling Pathway: KS370G inhibits TGF-β1-induced phosphorylation of Smad2/3, which is critical in fibrogenesis. This action leads to decreased expression of fibrotic markers in renal cells .

- Cellular Responses: In vitro studies show that KS370G alters cellular responses to TGF-β1 by reducing α-SMA expression and enhancing E-cadherin levels, indicating a shift towards a less fibrotic phenotype .

Several compounds share structural or functional similarities with KS370G. Here are some notable examples:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Caffeic Acid | CHO | Natural phenolic compound with antioxidant properties |

| Caffeic Acid Phenethyl Ester | CHO | Exhibits similar antifibrotic effects but differs in bioavailability |

| Curcumin | CHO | Known for anti-inflammatory and anticancer properties |

Uniqueness of KS370G

KS370G stands out due to its specific mechanism of action targeting the TGF-β signaling pathway, which is less pronounced in other similar compounds. While caffeic acid and its derivatives exhibit general antioxidant properties, KS370G's targeted antifibrotic effects make it particularly valuable for therapeutic applications in renal and cardiovascular health.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Chuang ST, Kuo YH, Su MJ. Antifibrotic effects of KS370G, a caffeamide derivative, in renal ischemia-reperfusion injured mice and renal tubular epithelial cells. Sci Rep. 2014 Jul 24;4:5814. doi: 10.1038/srep05814. PubMed PMID: 25056456; PubMed Central PMCID: PMC4108915.

3: Lu DY, Huang BR, Yeh WL, Lin HY, Huang SS, Liu YS, Kuo YH. Anti-neuroinflammatory effect of a novel caffeamide derivative, KS370G, in microglial cells. Mol Neurobiol. 2013 Dec;48(3):863-74. doi: 10.1007/s12035-013-8474-y. Epub 2013 Jun 26. PubMed PMID: 23801310.

4: Weng YC, Chuang CF, Chuang ST, Chiu HL, Kuo YH, Su MJ. KS370G, a synthetic caffeamide derivative, improves left ventricular hypertrophy and function in pressure-overload mice heart. Eur J Pharmacol. 2012 Jun 5;684(1-3):108-15. doi: 10.1016/j.ejphar.2012.03.029. Epub 2012 Mar 29. PubMed PMID: 22484506.

5: Weng YC, Chiu HL, Lin YC, Chi TC, Kuo YH, Su MJ. Antihyperglycemic effect of a caffeamide derivative, KS370G, in normal and diabetic mice. J Agric Food Chem. 2010 Sep 22;58(18):10033-8. doi: 10.1021/jf1024246. PubMed PMID: 20804127.